molecular formula C15H22BrNO2 B3014273 Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate CAS No. 2378503-18-3

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate

Cat. No.: B3014273
CAS No.: 2378503-18-3
M. Wt: 328.25
InChI Key: HYQDLRYQNNISQF-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate: is an organic compound with the molecular formula C14H22BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a benzyl group, and a bromopropyl chain. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Target of Action

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate, also known as 3-(Boc-amino)propyl bromide, is primarily used as an alkylating reagent . It is involved in the synthesis of various compounds, including benzydamine analogs, which act as activators for soluble guanylate cyclase , and N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor .

Mode of Action

The compound acts as a cross-linking reagent . It participates in free radical reactions, where it loses a bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide . The resulting free radical on the target molecule can then react with NBS to form the brominated product .

Biochemical Pathways

The compound is involved in the synthesis of benzydamine analogs, which activate the soluble guanylate cyclase pathway . It is also used in the synthesis of N-substituted chromenotriazolopyrimidine, an inhibitor of the MDM2 pathway . Additionally, it is used in the post-polymerization quaternization of polymers, leading to the synthesis of functional cationic polymers and antimicrobial agents .

Pharmacokinetics

It is known that the compound is stable at temperatures between 2-8°c .

Result of Action

The compound’s primary action results in the formation of new compounds through alkylation . For instance, it can lead to the formation of benzydamine analogs, which can activate soluble guanylate cyclase . It can also result in the formation of N-substituted chromenotriazolopyrimidine, an inhibitor of MDM2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. It is stable at temperatures between 2-8°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzyl-3-bromopropyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a protecting group for amines in peptide synthesis and other organic transformations .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings. It is also used in the synthesis of functionalized molecules for various industrial applications .

Comparison with Similar Compounds

    Tert-butyl N-(3-bromopropyl)carbamate: Similar structure but lacks the benzyl group.

    Tert-butyl N-(2-bromoethyl)carbamate: Shorter carbon chain compared to tert-butyl N-(2-benzyl-3-bromopropyl)carbamate.

    Tert-butyl N-(4-bromobutyl)carbamate: Longer carbon chain compared to this compound.

Uniqueness: this compound is unique due to the presence of both a benzyl group and a bromopropyl chain, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Properties

IUPAC Name

tert-butyl N-(2-benzyl-3-bromopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17-11-13(10-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQDLRYQNNISQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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